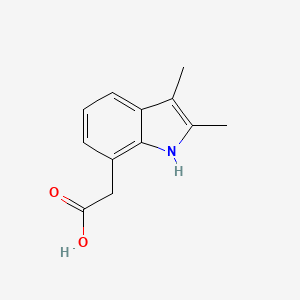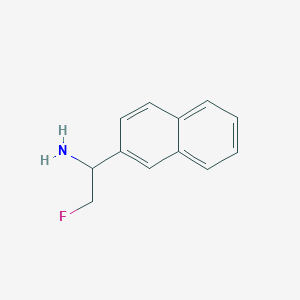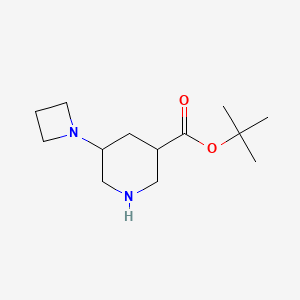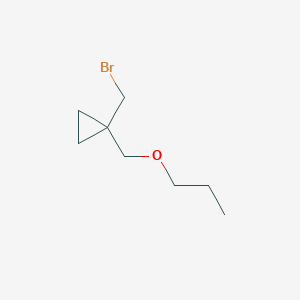
3-(Chloromethyl)-3,4-dimethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-3,4-dimethylhexane is an organic compound characterized by the presence of a chloromethyl group attached to a hexane backbone with two methyl groups at the 3 and 4 positions. This compound falls under the category of organochlorides, which are widely used in various chemical industries due to their reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-3,4-dimethylhexane typically involves the chloromethylation of 3,4-dimethylhexane. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride . The reaction conditions are usually acidic, and the process involves the formation of a chloromethyl intermediate that reacts with the hexane derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors that allow for better control of reaction parameters and higher yields. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Chloromethyl)-3,4-dimethylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution Products: Amines, ethers, or thioethers.
Oxidation Products: Alcohols or carboxylic acids.
Reduction Products: Alkanes.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-3,4-dimethylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways involving chlorinated hydrocarbons.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-3,4-dimethylhexane involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved include:
Electrophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of various derivatives.
Oxidative Pathways: The compound can undergo oxidation, forming reactive intermediates that participate in further chemical transformations.
Comparación Con Compuestos Similares
3-(Chloromethyl)benzoyloxybenzoic acid: Another chloromethyl derivative used in pharmaceutical research.
Cycloalkanes: Compounds like cyclopentane and cyclohexane share similar reactivity patterns due to their saturated hydrocarbon nature.
Uniqueness: 3-(Chloromethyl)-3,4-dimethylhexane is unique due to its specific structure, which combines the reactivity of the chloromethyl group with the stability of the hexane backbone. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
Propiedades
Fórmula molecular |
C9H19Cl |
|---|---|
Peso molecular |
162.70 g/mol |
Nombre IUPAC |
3-(chloromethyl)-3,4-dimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-5-8(3)9(4,6-2)7-10/h8H,5-7H2,1-4H3 |
Clave InChI |
PXHCIALOHCXIOQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)(CC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B13166242.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one](/img/structure/B13166249.png)



